molecular formula C9H10ClF B13157605 1-(3-Chloropropyl)-3-fluorobenzene

1-(3-Chloropropyl)-3-fluorobenzene

Cat. No.: B13157605
M. Wt: 172.63 g/mol
InChI Key: TUFRBGOCQKSQOT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a fluorine atom and a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylbenzene with a fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the compound can yield the corresponding alkane or alkene derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. Reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution: Substituted benzene derivatives with different functional groups.

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Alkanes or alkenes.

Scientific Research Applications

1-(3-Chloropropyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its use and the nature of the nucleophiles it encounters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-3-fluorobenzene is unique due to the presence of both a fluorine atom and a 3-chloropropyl group on the benzene ring. This combination of substituents imparts specific chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The fluorine atom also enhances the compound’s stability and resistance to metabolic degradation, making it valuable in various applications.

Properties

Molecular Formula

C9H10ClF

Molecular Weight

172.63 g/mol

IUPAC Name

1-(3-chloropropyl)-3-fluorobenzene

InChI

InChI=1S/C9H10ClF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2

InChI Key

TUFRBGOCQKSQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCCCl

Origin of Product

United States

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